molecular formula C14H16ClN3O2 B10917214 1-[(4-chlorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10917214
M. Wt: 293.75 g/mol
InChI Key: MMEIAOMNAMMTCL-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)methyl]-N~3~-isopropyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-[(4-chlorophenoxy)methyl]-N~3~-isopropyl-1H-pyrazole-3-carboxamide involves several key steps. The synthetic route typically begins with the preparation of the 4-chlorophenoxy methyl intermediate, which is then reacted with isopropylamine and pyrazole-3-carboxylic acid under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[(4-Chlorophenoxy)methyl]-N~3~-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

1-[(4-Chlorophenoxy)methyl]-N~3~-isopropyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N~3~-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

1-[(4-Chlorophenoxy)methyl]-N~3~-isopropyl-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:

The uniqueness of 1-[(4-chlorophenoxy)methyl]-N~3~-isopropyl-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16ClN3O2/c1-10(2)16-14(19)13-7-8-18(17-13)9-20-12-5-3-11(15)4-6-12/h3-8,10H,9H2,1-2H3,(H,16,19)

InChI Key

MMEIAOMNAMMTCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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